

9-Benzylidenefluorene (CAS 1836-87-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Benzylidenefluorene

Cat. No.: B158876

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **9-benzylidenefluorene** (CAS 1836-87-9), a polycyclic aromatic hydrocarbon. The document covers its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis via the Wittig reaction. While direct biological studies on **9-benzylidenefluorene** are limited, this guide explores the known biological activities of structurally related fluorene and benzylidene-containing compounds, suggesting potential avenues for future research in drug discovery and development. The information is presented with clarity and precision, utilizing structured tables for quantitative data and graphical representations for experimental workflows and hypothetical signaling pathways.

Chemical and Physical Properties

9-Benzylidenefluorene is a solid organic compound with a distinct chemical structure that has garnered interest in various chemical research fields.^{[1][2]} Its core physical and chemical characteristics are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1836-87-9	[1] [2]
Molecular Formula	C ₂₀ H ₁₄	[3] [4]
Molecular Weight	254.33 g/mol	[2]
Appearance	Solid	[2]
Melting Point	74-77 °C	[2]
InChI Key	RMQMLYMBZGDKBY-UHFFFAOYSA-N	[2]
SMILES	c1ccc(cc1)\C=C2\c3cccc3- c4cccc24	[2]
Storage Temperature	2-8°C	[2]

Spectroscopic Data

The structural elucidation of **9-benzylidenefluorene** is supported by various spectroscopic techniques. The following tables summarize key spectroscopic data.

Table 2.1: ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆)

Nucleus	Chemical Shift (δ) in ppm
¹ H NMR	9.27 – 9.19 (m, 2H), 8.18 (d, J = 7.0 Hz, 1H), 8.12 (d, J = 8.1 Hz, 1H), 8.04 (d, J = 7.9 Hz, 1H), 7.70 – 7.59 (m, 3H), 7.46 (t, J = 7.4 Hz, 2H), 7.38 (d, J = 7.6 Hz, 2H), 7.29 (t, J = 7.1 Hz, 1H)
¹³ C NMR	160.6, 151.9, 133.5, 131.9, 131.0, 130.8, 130.5, 129.2, 128.7, 127.6, 126.3, 126.0, 125.5, 124.6, 121.1

Table 2.2: Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Interpretation
3100 - 3000	Aromatic C-H Stretch
1680 - 1620	Alkene C=C Stretch
1600 - 1450	Aromatic C=C Bending
860 - 680	Aromatic C-H Bending

Table 2.3: Mass Spectrometry (MS)

m/z	Interpretation
254	Molecular Ion (M ⁺)
178	[M - C ₆ H ₅ CH] ⁺
152	[Fluorene] ⁺
77	[C ₆ H ₅] ⁺

Table 2.4: UV-Visible (UV-Vis) Spectroscopy

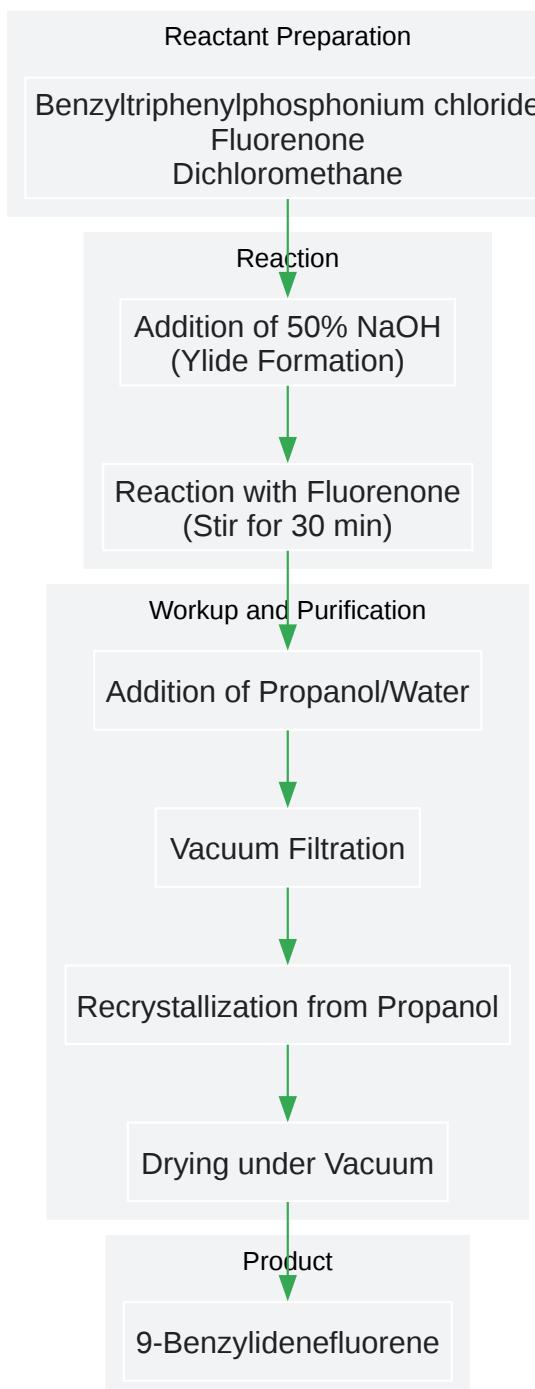
Solvent	λ _{max} (nm)
Acetonitrile	265, 291 (shoulder), 302 (shoulder)[5]

Synthesis of 9-Benzylidenefluorene

9-Benzylidenefluorene can be synthesized through several methods, with the Wittig reaction being a common and effective approach. This reaction involves the formation of a phosphorus ylide from a phosphonium salt, which then reacts with a carbonyl compound (in this case, fluorenone) to yield the desired alkene.

Experimental Protocol: Wittig Reaction

This protocol is a representative procedure for the synthesis of **9-benzylidenefluorene**.


Materials:

- Benzyltriphenylphosphonium chloride
- Fluorenone
- Sodium hydroxide (50% w/w solution)
- Dichloromethane (DCM)
- 1-Propanol
- Water

Procedure:

- In a suitable reaction flask equipped with a magnetic stirrer, dissolve benzyltriphenylphosphonium chloride and fluorenone in dichloromethane.
- While stirring vigorously, add the 50% sodium hydroxide solution dropwise to the mixture. The formation of the phosphorus ylide is often indicated by a color change.
- Continue to stir the reaction mixture vigorously at room temperature for a designated period (e.g., 30 minutes) to ensure complete reaction.
- After the reaction is complete, precipitate the crude product by adding a mixture of 1-propanol and water.
- Collect the solid product by vacuum filtration and wash it with a cold solvent mixture to remove impurities.
- Purify the crude product by recrystallization from a suitable solvent, such as 1-propanol, to obtain pure **9-benzylidenefluorene**.
- Dry the purified product under vacuum to remove any residual solvent.
- Characterize the final product using techniques such as melting point determination and spectroscopy (NMR, IR, MS) to confirm its identity and purity.

Experimental Workflow for the Synthesis of 9-Benzylidenefluorene

[Click to download full resolution via product page](#)

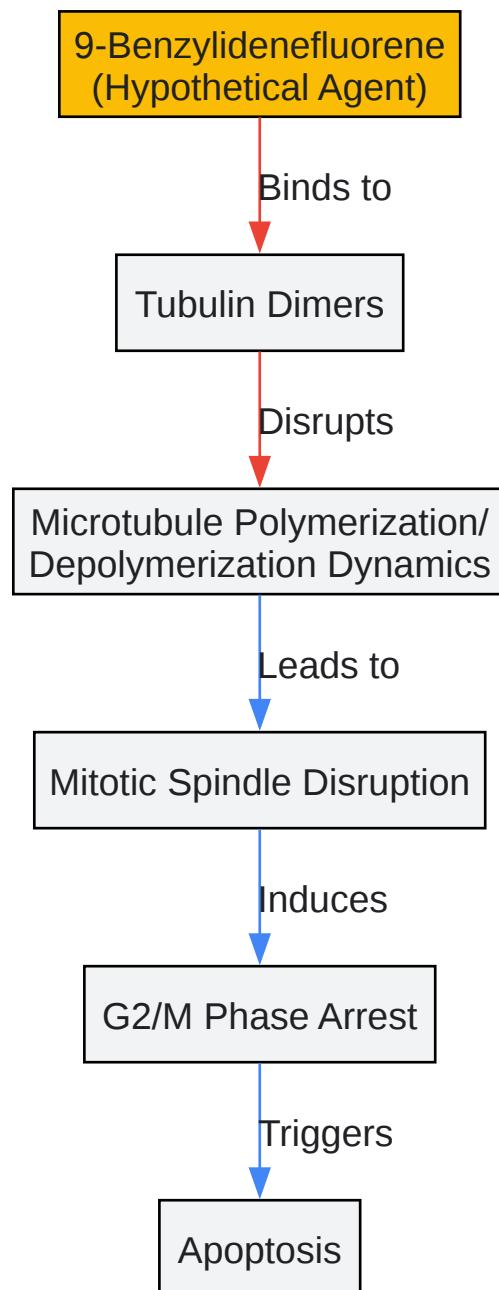
Caption: Workflow for the synthesis of **9-benzylidenefluorene** via the Wittig reaction.

Potential Applications in Drug Development and Biological Activity

Direct studies on the biological activity of **9-benzylidenefluorene** are not extensively reported in the current scientific literature. However, the structural motifs present in this molecule—the fluorene core and the benzylidene group—are found in various compounds with significant pharmacological activities. This suggests that **9-benzylidenefluorene** could serve as a scaffold or lead compound for the development of new therapeutic agents.[6]

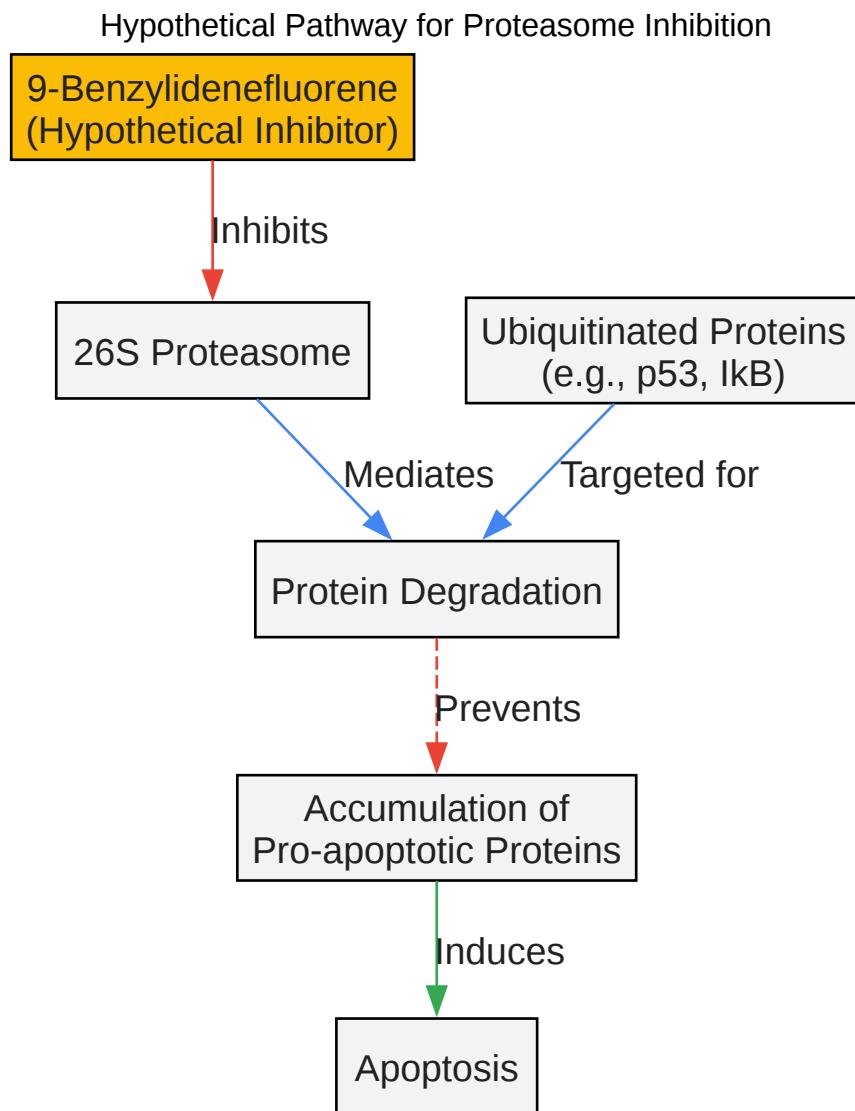
Insights from Structurally Related Compounds

- Fluorene Derivatives: The fluorene moiety is a key component in several compounds investigated for their anticancer properties.[7] These derivatives have shown potential in inhibiting tumor cell growth and are used as fluorophores in bioimaging.[7]
- Benzylidene-Containing Compounds: Numerous compounds featuring a benzylidene group exhibit a wide range of biological activities, including antiproliferative, anticancer, and anti-inflammatory effects.[2][8][9] For instance, benzylidene hydantoins have been identified as EGFR inhibitors, and certain benzylideneacetophenone derivatives (chalcones) have demonstrated anti-tumor activity through proteasomal inhibition.[8][10]


Hypothetical Mechanisms of Action

Based on the activities of structurally analogous compounds, **9-benzylidenefluorene** could potentially exert biological effects through several mechanisms:

- Antimicrotubule Activity: Some benzylidene derivatives are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][11] This is a well-established mechanism for several anticancer drugs.
- Enzyme Inhibition: The benzylidene moiety can be a pharmacophore for the inhibition of various enzymes. For example, inhibition of kinases like EGFR or the proteasome has been observed with related compounds.[4][8]


The following diagram illustrates a hypothetical signaling pathway that could be targeted by **9-benzylidenefluorene**, based on the known mechanisms of related benzylidene compounds that act as antimicrotubule agents.

Hypothetical Signaling Pathway for Antimicrotubule Activity

[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway illustrating potential antimicrotubule activity.

This second diagram depicts a hypothetical mechanism based on the proteasome inhibition observed in some chalcone derivatives.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ascopubs.org [ascopubs.org]
- 2. Synthesis, Anticancer, and Antibacterial Studies of Benzylidene B...: Ingenta Connect [ingentaconnect.com]
- 3. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chalcone-based small-molecule inhibitors attenuate malignant phenotype via targeting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrotubule Agents | Oncohema Key [oncohemakey.com]
- To cite this document: BenchChem. [9-Benzylidenefluorene (CAS 1836-87-9): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158876#9-benzylidenefluorene-cas-1836-87-9-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com